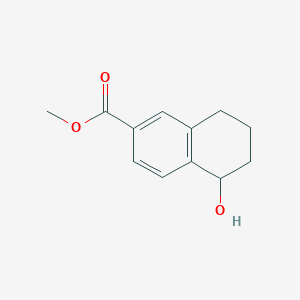

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

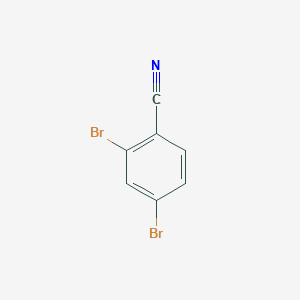

“Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 212259-52-4 . It has a molecular weight of 206.24 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is "methyl 5-hydroxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate" . The InChI code for this compound is "1S/C12H14O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3" .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 206.24 .Scientific Research Applications

Enantioselective Synthesis

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is used in enantioselective synthesis. For example, the preparation of diastereoisomeric forms of 2,15-dihydroxycalamele‘ne and 2-methoxycalamenene involves starting from derivatives of this compound. This process allows for the synthesis of natural products with specific configurations (Serra, 2015).

Synthesis of Novel Compounds

This compound is also used in the synthesis of new chemical entities. For instance, derivatives like 2-(N,N-di-n-propylamino)-1,2,3,4-tetrahydronaphthalene have been synthesized and evaluated for their effects on central serotonergic and dopaminergic systems, showcasing its versatility in chemical synthesis (Stjernlöf et al., 1993).

Diterpene Acid Degradation

In the degradation of diterpene acids, derivatives of this compound are significant. For example, dihydroxyserrulatic acid has been degraded to a naphthalene derivative, which was shown to have the R-configuration, demonstrating its utility in the structural elucidation of complex molecules (Croft et al., 1979).

Synthesis of Cardiovascular Agents

Research has explored the synthesis of cardiovascular agents using derivatives of this compound. Various substituted amino alcohols were synthesized and tested for vasodilating activity, highlighting its potential in the development of therapeutic agents (Miyake et al., 1983).

Antioxidant and Tumor Inhibitory Activity

The compound's derivatives have been studied for their antioxidant and tumor inhibitory activities. Specific derivatives have shown promising potency against liver cancer cells and exhibited antioxidant properties, showcasing the compound's relevance in oncology and pharmacology research (Hamdy et al., 2013).

Solid State NMR and X-ray Crystallography

Its derivatives are also used in solid state NMR and X-ray crystallography studies. These studies provide insights into the molecular structures and dynamic disorder in solid compounds, contributing to our understanding of chemical and physical properties (Facey et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHRDBVCXBENEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2739325.png)

![2-{[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]methyl}benzonitrile](/img/no-structure.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide](/img/structure/B2739330.png)

![1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2739335.png)

![2-Chloro-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N-methylpropanamide](/img/structure/B2739336.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2739338.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2739341.png)

![3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2739342.png)